Octadecyl 4-chlorobenzenesulfonate

Descripción general

Descripción

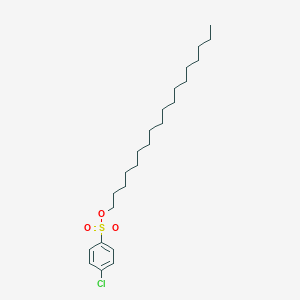

Octadecyl 4-chlorobenzenesulfonate: is an organic compound with the chemical formula C24H41ClO3S . It is known for its surfactant properties and is used in various scientific and industrial applications. The compound consists of a long octadecyl chain attached to a 4-chlorobenzenesulfonate group, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of octadecyl 4-chlorobenzenesulfonate typically involves the reaction of benzenesulfonic acid with octadecyl bromide in an appropriate solvent . The reaction conditions include:

Solvent: Common solvents used include dichloromethane or toluene.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Octadecyl 4-chlorobenzenesulfonate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield a hydroxyl derivative, while reaction with amines would produce an amine derivative.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Initiator for Polymerization

ODCBS has been utilized as an initiator in the synthesis of functionalized poly(2-oxazoline)s. These polymers have shown promising properties for biomedical applications due to their biocompatibility and potential for functionalization. In a study, ODCBS was used to initiate the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, resulting in polymers that exhibited antimicrobial activity when end-functionalized with quaternary ammonium groups. This application highlights ODCBS's role in developing materials with specific biological functions .

Biochemical Applications

Membrane Labeling and Imaging

ODCBS derivatives have been explored for their utility in membrane labeling and imaging. For instance, its derivatives are employed as fluorescent probes to study membrane dynamics and cellular processes such as endocytosis and exocytosis. The incorporation of ODCBS into fluorescent dyes allows for enhanced visualization of cellular structures and processes, providing insights into cell morphology and fluid flow .

Cellular Uptake Studies

Research indicates that ODCBS can facilitate the study of cellular uptake mechanisms. By modifying lipophilic dyes with ODCBS, researchers can track the internalization of these probes in various cell types, aiding in the understanding of cellular responses to external stimuli .

Materials Science

Development of Functional Materials

In materials science, ODCBS has been used to create functionalized surfaces and coatings. Its ability to modify surface properties makes it valuable for developing materials with specific hydrophobic or hydrophilic characteristics. This is particularly useful in applications such as drug delivery systems where surface interactions play a crucial role in performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Tiller & Waschinski (2013) | Polymer synthesis | ODCBS initiated the CROP of poly(2-oxazoline)s, leading to antimicrobial properties when functionalized. |

| Thermo Fisher Scientific | Membrane probes | ODCBS derivatives enhanced fluorescence imaging capabilities for studying cellular processes. |

| Sigma-Aldrich | Surface modification | Utilized ODCBS for creating hydrophobic coatings on biomedical devices, improving biocompatibility. |

Mecanismo De Acción

At the molecular level, octadecyl 4-chlorobenzenesulfonate interacts with the interfaces between different phases, such as oil and water, to facilitate the formation of stable emulsions . This surfactant’s mechanism of action involves adsorption at the interface, where it aligns itself to reduce the energy required for mixing. This property is crucial in various applications, from drug delivery to industrial formulations.

Comparación Con Compuestos Similares

- Octadecyl benzenesulfonate

- Octadecyl 4-methylbenzenesulfonate

- Octadecyl 4-nitrobenzenesulfonate

Comparison: Octadecyl 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications.

Actividad Biológica

Octadecyl 4-chlorobenzenesulfonate (ODCBS) is a sulfonate ester compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. This article explores the biological activity of ODCBS, highlighting its synthesis, interactions with biological systems, and potential applications.

Chemical Structure and Properties

ODCBS has the chemical formula C_{24}H_{41ClO_3S and is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a chlorobenzenesulfonate group. This structure imparts unique properties that influence its biological interactions.

Synthesis and Functionalization

ODCBS is commonly used as an initiator in the synthesis of functionalized polymers, such as poly(2-oxazoline)s. These polymers can be tailored for specific biological activities, including antimicrobial properties. The functionalization process involves modifying the polymer backbone to enhance its interaction with biological membranes and improve its bioactivity .

Antimicrobial Properties

Research indicates that polymers initiated by ODCBS exhibit significant antimicrobial activity. For instance, poly(2-oxazoline)s functionalized with quaternary ammonium groups showed high efficacy against Staphylococcus aureus and Escherichia coli. The presence of long alkyl chains in these polymers enhances their ability to disrupt bacterial membranes, leading to cell lysis .

Cellular Uptake and Membrane Interactions

Studies have demonstrated that ODCBS-based compounds can interact with cell membranes, affecting cellular uptake mechanisms. The hydrophobic nature of the octadecyl chain facilitates incorporation into lipid bilayers, which can lead to alterations in membrane fluidity and permeability. This property is exploited in drug delivery systems where ODCBS derivatives serve as carriers for therapeutic agents .

Polymer-Based Drug Delivery

In a study examining the use of ODCBS-derived polymers for drug delivery, researchers found that these materials could encapsulate anticancer drugs effectively. The release profiles indicated a controlled release mechanism, which is crucial for minimizing side effects and enhancing therapeutic efficacy. The polymers demonstrated biocompatibility and low toxicity in vitro, making them promising candidates for further development .

Viral Fusion Studies

Another application of ODCBS is in microfluidic platforms designed to study viral fusion processes. By incorporating ODCBS-based lipids into supported lipid bilayers, researchers were able to analyze the kinetics of viral entry into host cells. This research is vital for understanding viral mechanisms and developing antiviral therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H41ClO3S |

| Molecular Weight | 436.13 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cellular Uptake Mechanism | Lipid bilayer incorporation |

Propiedades

IUPAC Name |

octadecyl 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMZOJFOPWKCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391438 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34184-41-3 | |

| Record name | Octadecyl 4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.